Lipophilicity and PSA: 3-Carbaldehyde Comparison
The target compound exhibits a higher computed lipophilicity compared to its direct 3-carbaldehyde regioisomer, 4-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde. This difference directly influences membrane permeability and non-specific binding profiles. Specifically, the 2-carbaldehyde configuration results in an internal hydrogen bond-like interaction that reduces the topological polar surface area (TPSA) available for solvation .
| Evidence Dimension | Computed LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 2.57 (XLogP3-AA); TPSA = 30.0 Ų |
| Comparator Or Baseline | 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 1060807-48-8): TPSA = 30.0 Ų (identical); LogP = 2.2 (XLogP3) [1]. |
| Quantified Difference | Target compound is ~0.37 log units more lipophilic. This is a greater than 2-fold difference in the partition coefficient (ΔLogP = 0.37). |
| Conditions | Predicted values using XLogP3 (PubChem) and standard TPSA calculation methods. |
Why This Matters
A 0.37 LogP difference (factor >2 in P) is significant in medicinal chemistry, potentially altering a compound's absorption, distribution, metabolism, and excretion (ADME) profile or its passive membrane crossing rate in cell-based assays.
- [1] PubChem. 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde. CID 53442714. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53442714 (accessed 2024). View Source
